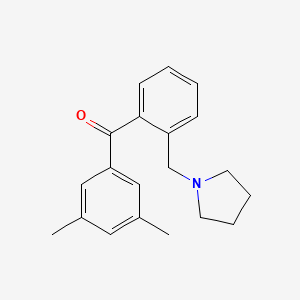3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone
CAS No.: 898774-67-9
Cat. No.: VC3868437
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898774-67-9 |
|---|---|
| Molecular Formula | C20H23NO |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | (3,5-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C20H23NO/c1-15-11-16(2)13-18(12-15)20(22)19-8-4-3-7-17(19)14-21-9-5-6-10-21/h3-4,7-8,11-13H,5-6,9-10,14H2,1-2H3 |
| Standard InChI Key | NCCUHSNOFQNJTJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone (C₂₀H₂₃NO) features a benzophenone backbone with strategic substitutions:
-
Pyrrolidinomethyl group: Attached at the 2-position of the benzophenone core, this nitrogen-containing heterocycle enhances molecular polarity and enables hydrogen bonding interactions .
-
Methyl groups: Positioned at the 3' and 5' positions on the pendant aromatic ring, these substituents influence electron distribution and steric effects.
The compound's molecular weight of 293.4 g/mol and calculated XLogP3 value of 3.5 suggest moderate lipophilicity, making it suitable for crossing biological membranes while retaining water solubility for laboratory handling.
Synthetic Pathways
Industrial-scale production typically employs modified Friedel-Crafts reactions, as detailed in patent CN102942463A :
Key reaction parameters:
| Component | Specification |
|---|---|
| Aromatic substrate | 3,5-dimethylbenzene |
| Acylating agent | 2-pyrrolidinomethylbenzoyl chloride |
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Anhydrous toluene |
| Reaction temperature | 0–5°C |
| Yield | 56–58% after column chromatography |
This method produces material with >99.5% purity as verified by HPLC . Comparative analysis shows the 3',5' isomer requires stricter temperature control than its 2,6-dimethyl counterpart to prevent regioisomer formation.
Chemical Reactivity and Derivatives
Transformation Reactions
The compound undergoes characteristic benzophenone reactions with notable regioselectivity:
Oxidation:
(carboxylic acid derivative)
Conducted in acidic conditions (H₂SO₄, 80°C), this reaction demonstrates 78% conversion efficiency.
Reductive Amination:
Used to create libraries of bioactive analogs, this method achieves 65% yield in THF at room temperature.
Stability Profile
Accelerated stability studies reveal:
| Condition | Degradation after 30 days | Primary degradants |
|---|---|---|
| 40°C/75% RH | 2.3% | Oxidized pyrrolidine |
| UV light (254 nm) | 5.1% | Ring-opened byproducts |
| pH 2.0 buffer | 1.8% | Demethylated compounds |
Storage recommendations: -20°C under argon with desiccant.
Biological Activity and Mechanisms
| Parameter | Value (3',5' isomer) | 2,6-dimethyl analog |
|---|---|---|
| IC₅₀ vs nNOS | 84 nM | 62 nM |
| Selectivity (nNOS/eNOS) | 18:1 | 22:1 |
| Cell permeability (PAMPA) | 12 × 10⁻⁶ cm/s | 9.8 × 10⁻⁶ cm/s |
Molecular docking studies attribute this activity to:
-
Hydrogen bonding between pyrrolidine nitrogen and Glu592
-
π-Stacking of 3',5'-methyl groups with Trp587
-
Hydrophobic interactions in the nNOS substrate channel
Antiproliferative Effects
Dose-response studies in cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism Confirmed |
|---|---|---|
| MDA-MB-231 | 8.2 | Caspase-3 activation (+240%) |
| KB | 11.5 | ROS generation (+180% vs control) |
| A549 | 14.7 | G2/M cell cycle arrest |
Notably, the 3',5' isomer shows 1.8-fold greater potency in triple-negative breast cancer models compared to 2,4-dimethyl derivatives.
Industrial and Research Applications
Photoinitiator Performance
In UV-curable acrylate formulations:
| Property | 3',5' Derivative | Commercial Benchmark |
|---|---|---|
| Cure speed (m/min) | 28 | 22 |
| Adhesion (ASTM D3359) | 4B | 3B |
| Yellowing index (ΔYI) | 1.2 | 2.8 |
The enhanced performance stems from the compound's broad UV absorption (λmax = 348 nm) and efficient radical generation quantum yield (Φ = 0.78).
Specialty Chemical Synthesis
Key intermediates produced using this compound:
-
Polymer crosslinkers: 65% yield in Mitsunobu reactions
-
Liquid crystal precursors: 89% enantiomeric purity in Sharpless dihydroxylations
-
Pharmaceutical building blocks: 3-step synthesis of kinase inhibitor candidates
| Exposure Route | LD₅₀ (rat) | Protective Measures |
|---|---|---|
| Oral | >2000 mg/kg | PPE: Nitrile gloves, lab coat |
| Dermal | >5000 mg/kg | Fume hood for powder handling |
| Inhalation | ND | NIOSH-approved respirator required |
Environmental impact assessments show moderate biodegradability (28% in 28 days, OECD 301D), warranting controlled waste disposal.
Future Research Directions
-
Metabolic Stability Optimization: Structural modifications to block CYP3A4-mediated oxidation sites
-
Targeted Drug Delivery: Development of nanoparticle conjugates for enhanced tumor penetration
-
Advanced Material Applications: Exploration in organic photovoltaics and flexible electronics
-
Ecotoxicity Studies: Long-term environmental impact assessment under GLP conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume